An In-depth Technical Guide to 1-Bromo-4-(dimethoxymethyl)benzene: A Cornerstone Intermediate in Modern Organic Synthesis
An In-depth Technical Guide to 1-Bromo-4-(dimethoxymethyl)benzene: A Cornerstone Intermediate in Modern Organic Synthesis
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of contemporary drug discovery and complex molecule synthesis, the efficiency and precision of synthetic routes are paramount. 1-Bromo-4-(dimethoxymethyl)benzene, with the CAS Number 24856-58-4 , has emerged as a pivotal intermediate for researchers and drug development professionals.[1][2] Its value lies not in a single reactive site, but in its elegantly simple, yet powerful, bifunctional nature. This guide provides an in-depth technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.
At its core, 1-Bromo-4-(dimethoxymethyl)benzene is a molecule designed for strategic, sequential reactions. It features a bromine atom on a benzene ring, a classic handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3] Concurrently, it possesses a dimethoxymethyl group, a stable acetal that serves as a protected form of a benzaldehyde. This "masked" aldehyde is unreactive under the neutral to basic conditions often required for cross-coupling reactions, allowing chemists to selectively functionalize the aromatic ring without interference from a highly reactive carbonyl group.[3] This guide will delve into the practical aspects of utilizing this versatile building block.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The following table summarizes the key physicochemical properties of 1-Bromo-4-(dimethoxymethyl)benzene. It is important to note that while some experimental data is available for closely related isomers, certain properties for this specific compound are based on reliable computational models.
| Property | Value | Source |
| CAS Number | 24856-58-4 | [1][2][4] |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 115-124 °C at 12 mmHg (for a related isomer) | [5] |
| Density | ~1.4 g/cm³ (predicted) | [6][7] |
| Refractive Index | ~1.51-1.52 @ 20°C (for related acetals) | [8] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | Inferred from synthesis protocols |
Safety and Handling
1-Bromo-4-(dimethoxymethyl)benzene is classified as an irritant.[9] Adherence to standard laboratory safety protocols is essential.
-
GHS Hazard Statements:
-
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][9][11]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9]
-
Always consult the full Safety Data Sheet (SDS) before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Synthesis Protocol: A Self-Validating System
The most common and efficient synthesis of 1-Bromo-4-(dimethoxymethyl)benzene is through the acid-catalyzed acetalization of 4-bromobenzaldehyde. This reaction is a classic example of carbonyl protection and is generally a high-yielding process.
Experimental Protocol: Acetalization of 4-Bromobenzaldehyde
This protocol is adapted from established and reliable synthetic procedures.
-
Materials:
-
4-Bromobenzaldehyde
-
Trimethyl orthoformate or Methanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., Methanol)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 equivalent).
-
Dissolve the aldehyde in anhydrous methanol.
-
Add trimethyl orthoformate (3.0-5.0 equivalents). The causality here is to use an excess of the acetal-forming reagent to drive the equilibrium towards the product.
-
Add a catalytic amount of p-toluenesulfonic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
-
Purification: The crude 1-Bromo-4-(dimethoxymethyl)benzene is typically a clear to pale yellow oil and can be purified by vacuum distillation.[12] For higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), a singlet for the methoxy protons, and a singlet for the acetal proton.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the methoxy carbons, and the acetal carbon.
-
IR Spectroscopy: An infrared spectrum will show the absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) from the starting aldehyde and the presence of C-O stretches characteristic of the acetal.
-
Caption: Synthesis workflow for 1-Bromo-4-(dimethoxymethyl)benzene.
Core Application: A Linchpin in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 1-Bromo-4-(dimethoxymethyl)benzene in drug development and organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This class of reactions is foundational for the construction of biaryl and substituted aromatic structures, which are common motifs in many pharmaceutical agents.
The brilliance of this reagent lies in its orthogonal reactivity. The aryl bromide can undergo a Suzuki coupling with a boronic acid to form a new carbon-carbon bond, while the acetal-protected aldehyde remains inert. Once the desired biaryl scaffold is constructed, the acetal can be easily hydrolyzed under mild acidic conditions to unveil the aldehyde functionality. This newly revealed aldehyde can then be used in a plethora of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Generalized Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
1-Bromo-4-(dimethoxymethyl)benzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
-
Procedure:
-
To a Schlenk flask, add 1-Bromo-4-(dimethoxymethyl)benzene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the crude product by column chromatography.
-
Deprotection of the Acetal
Following the cross-coupling, the aldehyde can be regenerated by stirring the product in a mixture of an organic solvent (like THF or acetone) and dilute aqueous acid (e.g., 1M HCl) at room temperature.
Caption: Strategic application in Suzuki coupling and subsequent transformations.
Relevance in Drug Development: The Case of Apixaban
The strategic utility of building blocks like 1-Bromo-4-(dimethoxymethyl)benzene is exemplified in the synthesis of complex pharmaceuticals. For instance, the anticoagulant drug Apixaban, a potent factor Xa inhibitor, contains a p-methoxyphenyl group.[13] While the exact synthetic route may vary, the construction of such a moiety often relies on the coupling of a brominated precursor with a suitable partner. The use of a protected aldehyde, such as the dimethoxymethyl acetal, allows for the late-stage introduction or modification of a key functional group, a common and powerful strategy in medicinal chemistry to generate analogues for structure-activity relationship (SAR) studies. The ability to perform a Suzuki coupling first and then unmask the aldehyde provides a convergent and flexible approach to complex target molecules.
Conclusion
1-Bromo-4-(dimethoxymethyl)benzene is more than just a chemical intermediate; it is a testament to the power of strategic functional group protection in modern organic synthesis. Its bifunctional nature allows for the selective and high-yielding construction of complex molecular architectures that are at the heart of pharmaceutical and materials science research. By understanding its properties, synthesis, and the causality behind its application in powerful transformations like the Suzuki-Miyaura coupling, researchers can leverage this versatile building block to accelerate the development of the next generation of innovative molecules.
References
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- 8. 4-Bromobenzaldehyde diethyl acetal, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
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- 12. researchgate.net [researchgate.net]
- 13. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
